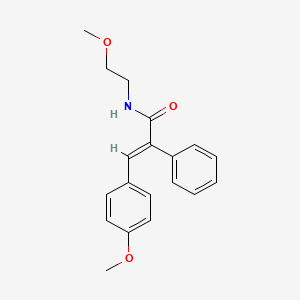
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as MEPA, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound belongs to the class of acrylamide derivatives and has been shown to possess several interesting biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been studied for its potential use in several scientific applications, including drug discovery, biocatalysis, and material science. This compound has been shown to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various polymers and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to interact with several proteins and enzymes, including carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This compound has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to possess potent antitumor activity against several types of cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for use in lab experiments, including its easy synthesis, high purity, and potent activity against several enzymes and proteins. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the concentration and dosage of this compound used in lab experiments to ensure its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, including the development of new drugs based on its chemical structure, the optimization of its synthesis method, and the elucidation of its mechanism of action. This compound has also shown promise as a building block for the synthesis of new materials and polymers, which may have a wide range of applications in various fields. Further research is needed to fully understand the potential of this compound and to explore its many possible applications.
Synthesemethoden
N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using a simple and efficient method that involves the reaction of 4-methoxybenzaldehyde, aniline, and ethyl acrylate in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been extensively optimized and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-13-12-20-19(21)18(16-6-4-3-5-7-16)14-15-8-10-17(23-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVRVWRRRJJEPJ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![5-allyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5127927.png)
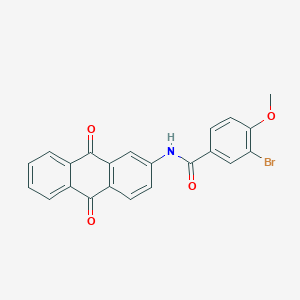

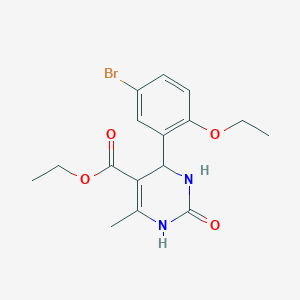
![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)
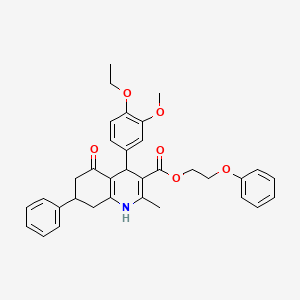
![3-chloro-N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5127972.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)
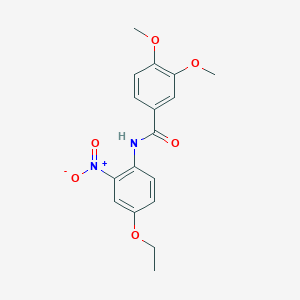
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)